molecular formula C14H15FN4O4 B2684984 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 2034425-06-2

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2684984
CAS RN: 2034425-06-2
M. Wt: 322.296
InChI Key: AQOWSLTXMQETSL-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide (DTMA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, chemical biology, and synthesis. DTMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 359.38 g/mol.

Scientific Research Applications

Monoamine Oxidase Inhibitors

This compound has been used in the synthesis of 1,3,5-triazine amino acid derivatives to study their Monoamine Oxidase (MAO) inhibitors . Compounds synthesized using this method have shown MAO-A inhibition activity comparable to that of the standard clorgyline, with apparently more selective inhibitory activity toward MAO-A than MAO-B .

Synthesis of β-Lactams

A novel and convenient method for the conversion of imines and carboxylic acids into β-lactams using 2-chloro-4,6-dimethoxy-1,3,5-triazine at room temperature in dry dichloromethane has been described . This method is efficient and the water-soluble byproduct is removed by simple aqueous workup .

Synthesis of 1,3,5-Triazine Derivatives

The compound is used in the synthesis of 1,3,5-triazine derivatives . These derivatives have a wide range of applications in different fields, including the production of herbicides and polymer photostabilisers .

Synthesis of Amino Acid Derivatives

The compound is used in the synthesis of amino acid derivatives . These derivatives have potential applications in medicinal chemistry and drug discovery .

Synthesis of Piperidine Derivatives

The compound is used in the synthesis of piperidine derivatives . These derivatives have potential applications in medicinal chemistry and drug discovery .

Synthesis of Morpholine Derivatives

The compound is used in the synthesis of morpholine derivatives . These derivatives have potential applications in medicinal chemistry and drug discovery .

Mechanism of Action

    Target of action

    DMTMM is commonly used for activation of carboxylic acids, particularly for amide synthesis . The primary targets of DMTMM are carboxylic acids and amines .

    Mode of action

    DMTMM reacts with carboxylic acids to form active esters, which are highly reactive and can undergo a nucleophilic attack by an amine .

    Biochemical pathways

    The reaction between DMTMM and carboxylic acids leads to the formation of amides, which are common in many biochemical pathways .

    Result of action

    The result of DMTMM’s action is the formation of amides from carboxylic acids and amines .

    Action environment

    The efficacy and stability of DMTMM can be influenced by factors such as pH, temperature, and the presence of other reactive species .

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O4/c1-21-13-17-11(18-14(19-13)22-2)7-16-12(20)8-23-10-5-3-9(15)4-6-10/h3-6H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOWSLTXMQETSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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